Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C19H22N2O2S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
benzyl 2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O2S/c1-2-24-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)23-14-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3 |
InChI Key |
VJVRAXOAIBIXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Synthesis and Functionalization
The pyrrolidine moiety is typically synthesized from chiral precursors to ensure stereochemical integrity. For example, (R)-pyrrolidin-2-ylmethanol serves as a common starting material, which undergoes benzyloxycarbonyl (Cbz) protection using benzyl chloroformate in ethyl acetate/water biphasic systems. This step achieves near-quantitative yields (100%) under mild conditions (room temperature, 5 hours). Subsequent oxidation of the hydroxymethyl group to a formyl derivative is critical for downstream coupling. Dess-Martin periodinane in dichloromethane at 0°C efficiently oxidizes (R)-benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to (R)-benzyl 2-formylpyrrolidine-1-carboxylate with 84.7% yield.
Ethylthio-Pyridine Synthesis
The 2-(ethylthio)pyridin-3-yl subunit is synthesized via nucleophilic aromatic substitution. For instance, 3-bromopyridine reacts with sodium ethanethiolate in dimethylformamide (DMF) at 80°C, achieving substitution at the 2-position. This reaction requires careful control of stoichiometry (1:1.2 molar ratio) to minimize polysubstitution. Alternative routes employ palladium-catalyzed cross-coupling between 3-iodopyridine and ethyl thiols, though yields remain moderate (60–70%).
Coupling Methodologies for Pyrrolidine-Pyridine Integration
Aldol Condensation Approaches
Claisen-Schmidt condensation is employed to link formylpyrrolidine derivatives with pyridine-bearing nucleophiles. In a representative procedure, (R)-benzyl 2-formylpyrrolidine-1-carboxylate reacts with 2-(ethylthio)pyridin-3-yl lithium in tetrahydrofuran (THF) at −78°C, followed by acid quenching to yield the aldol adduct. However, stereochemical outcomes vary, necessitating chiral auxiliaries or catalysts to enforce diastereoselectivity.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling provides a robust pathway for connecting halogenated pyridines to boronic ester-functionalized pyrrolidines. For example, 3-bromo-2-(ethylthio)pyridine couples with (R)-benzyl 2-(pinacolboronyl)pyrrolidine-1-carboxylate using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C. This method achieves 75–80% yield but requires rigorous exclusion of oxygen to prevent boronic ester degradation.
Esterification and Final Assembly
Benzyl Ester Formation
Benzyl chloroformate is the reagent of choice for introducing the Cbz group onto the pyrrolidine nitrogen. In a optimized protocol, (R)-2-(2-(ethylthio)pyridin-3-yl)pyrrolidine is treated with benzyl chloroformate (1.2 equiv) in ethyl acetate/water with NaHCO₃ as base, yielding 92% of the target ester. Side reactions, such as over-carbonylation, are mitigated by maintaining pH > 8 and temperatures below 25°C.
Purification and Characterization
Final purification employs silica gel chromatography with gradients of petroleum ether/ethyl acetate (20:1 to 1:1). Critical characterization data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.47 (s, 1H, CHO), 7.34 (m, 5H, Ar-H), 5.16–4.98 (m, 2H, CH₂Ph), 4.33–4.14 (m, 1H, pyrrolidine-H).
-
LC-MS : m/z = 318.43 [M+H]⁺, confirming molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Aldol Condensation | Claisen-Schmidt, acid quenching | 65–70 | Stereochemical flexibility | Moderate yields, side products |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 75–80 | High regioselectivity | Oxygen-sensitive conditions |
| Direct Esterification | Cbz protection, oxidation | 84–92 | Scalability, minimal byproducts | Requires chiral starting materials |
Optimization Strategies and Scalability
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Neuroprotective Effects
Research indicates that Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has been investigated for its neuroprotective properties. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
The compound has also been studied for its anticancer potential. Similar pyrrolidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the side chains of pyrrolidine derivatives significantly influence their anticancer activity, suggesting that this compound might possess similar properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent substitutions to introduce the ethylthio and benzyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound .
Case Study 1: Neuroprotection
In a study examining the neuroprotective effects of related compounds, researchers found that derivatives with ethylthio groups exhibited significant protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of signaling pathways involved in apoptosis.
Case Study 2: Anticancer Screening
Another investigation assessed various pyrrolidine derivatives for their cytotoxicity against human cancer cell lines (NCI-H460, HepG2, HCT-116). The results indicated that compounds structurally similar to this compound showed moderate to potent cytotoxic activity, highlighting its potential as an anticancer agent .
Potential Future Applications
Given its promising biological activities, further research is warranted to explore additional applications of this compound in:
- Antimicrobial therapies : Investigating its effectiveness against various pathogens.
- Anti-inflammatory treatments : Evaluating its role in modulating inflammatory responses.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
The ethylthio group distinguishes this compound from analogs with other pyridine substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural and Property Comparison
*Inferred based on structural analogs.
Functional Group Influence
- Compared to the amino group in , it may reduce water solubility but improve membrane permeability.
- Amino (-NH₂): Increases polarity and hydrogen-bonding capacity, as seen in the discontinued analog (CymitQuimica, 2025), which may explain its instability in certain conditions .
- Hydroxy (-OH) : Enhances aqueous solubility but limits lipid bilayer penetration, as observed in hydroxy-pyrrolidine derivatives (CAS 95656-88-5) .
- Morpholinyl : Improves solubility and metabolic stability, common in pharmacokinetic optimization .
Biological Activity
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzyl group and an ethylthio-pyridine moiety. The molecular formula is with a molecular weight of approximately .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1352493-98-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring from proline derivatives, followed by the introduction of the ethylthio group through thiolation methods. The final step often includes esterification with benzyl alcohol under acidic conditions .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and potential antimicrobial properties. Below are some notable findings:
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and neuronal apoptosis .
Case Studies and Research Findings
- Neuroprotection :
- A study highlighted the potential of similar pyrrolidine derivatives in protecting neuronal cells from damage induced by oxidative stress, suggesting a mechanism involving the modulation of apoptotic pathways .
- Antimicrobial Screening :
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyrrolidine ring and specific molecular targets (such as enzymes or receptors) plays a crucial role in its activity .
Q & A
Q. What are the key structural features of Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate, and how do they influence its chemical reactivity?
The compound contains a pyrrolidine ring fused with a pyridine moiety substituted with an ethylthio group. The pyrrolidine nitrogen is protected by a benzyl carbamate, which enhances stability during synthetic modifications. The ethylthio group on the pyridine ring introduces sulfur-based reactivity (e.g., nucleophilic substitution or oxidation) and may influence lipophilicity and binding affinity in biological systems. Computational modeling (e.g., DFT) and spectroscopic analysis (NMR, IR) are critical for confirming stereochemistry and electronic effects .
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Coupling of a substituted pyridine (e.g., 2-chloro-3-pyridinyl derivative) with pyrrolidine via nucleophilic substitution.
- Step 2 : Protection of the pyrrolidine nitrogen using benzyl chloroformate.
- Step 3 : Introduction of the ethylthio group via thiol-ene click chemistry or alkylation. Optimization strategies include using palladium catalysts for coupling reactions, controlling solvent polarity (e.g., DMF for polar intermediates), and maintaining inert atmospheres to prevent oxidation of the thioether group. Yields >70% are achievable with careful temperature control (60–80°C) .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity.
- Mass Spectrometry (HRMS) : For molecular weight verification.
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation.
- HPLC : Assess purity (>95% required for biological assays). Discrepancies in melting points or solubility data across studies may arise from polymorphic forms or residual solvents, necessitating thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring impact biological activity, and how can enantioselective synthesis be achieved?
The (S)-enantiomer of similar pyrrolidine derivatives shows higher affinity for enzymes like prolyl oligopeptidase due to spatial compatibility with hydrophobic binding pockets. Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Chiral HPLC or circular dichroism (CD) should be used to validate enantiomeric excess (>98%) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To address this:
- Standardize Assays : Use recombinant enzymes (e.g., CYP450 isoforms) under controlled pH and temperature.
- Dose-Response Curves : Establish IC values across multiple concentrations.
- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives. For example, conflicting reports on kinase inhibition may reflect off-target effects; use siRNA knockdown or CRISPR-edited cell lines to validate specificity .
Q. How can the ethylthio group be modified to enhance pharmacokinetic properties without compromising activity?
- Bioisosteric Replacement : Substitute ethylthio with sulfoxide or sulfone groups to improve solubility while retaining hydrogen-bonding capacity.
- Prodrug Design : Mask the thioether as a disulfide prodrug for targeted release in reducing environments (e.g., tumor microenvironments).
- Metabolic Shielding : Introduce fluorine atoms ortho to the sulfur to block oxidative metabolism. In vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding) should guide optimization .
Q. What computational methods are effective for predicting binding modes of this compound with biological targets?
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify putative targets.
- Molecular Dynamics Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., ethylthio vs. methylthio) on binding affinity. Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
